molecular formula C6H11BrO2 B1266007 2-Bromo-3,3-dimethylbutanoic acid CAS No. 50364-40-4

2-Bromo-3,3-dimethylbutanoic acid

Cat. No. B1266007
CAS RN: 50364-40-4
M. Wt: 195.05 g/mol
InChI Key: MJLVLHNXEOQASX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3,3-dimethylbutanoic acid involves various chemical strategies. One approach includes the reaction of Grignard reagents with specific precursors in the presence of cobaltous halide, leading to the decomposition and formation of the compound (Liu, 1956). Another method reinvestigated the synthesis of related bromo compounds, highlighting the need for reliable synthesis methods due to decomposition reactions (Jauch, 2000).

Molecular Structure Analysis

The molecular structure of 2-Bromo-3,3-dimethylbutanoic acid and related compounds has been explored through various analytical techniques. For example, the absolute configuration of related bromo acids was determined using chemical correlation, g.l.c. separation of diastereomers, and other methods, providing insight into the stereochemistry of such compounds (Galetto & Gaffield, 1969).

Chemical Reactions and Properties

Research into the chemical reactions of bromo and chloro compounds reveals their reactivity and the potential for forming diverse structures through reactions such as dehydrobromination and chlorination. These studies offer insights into the chemical behavior and reactivity of 2-Bromo-3,3-dimethylbutanoic acid and related molecules (Said & Tipping, 1972).

Physical Properties Analysis

The physical properties of compounds closely related to 2-Bromo-3,3-dimethylbutanoic acid, such as their vibrational modes, have been investigated using infrared and Raman spectroscopy. These studies provide detailed information on the conformations and stability of these compounds (Crowder, 1993).

Chemical Properties Analysis

The chemical properties of 2-Bromo-3,3-dimethylbutanoic acid derivatives have been explored, including their use as intermediates in the synthesis of other chemically significant compounds. The study of these properties helps in understanding the versatility and reactivity of the compound in various chemical contexts (Coste et al., 1990).

Scientific Research Applications

Chemical Configuration and Synthesis

  • The absolute configuration of 2-bromo-3,3-dimethylbutanoic acid has been determined using various chemical methods, including chemical correlation and gas-liquid chromatography separation of diastereomers. This work provided essential insights into the stereochemistry of such compounds (Galetto & Gaffield, 1969).

Reactions with Grignard Reagents

  • 2-Bromo-3,3-dimethylbutanoic acid is involved in reactions with Grignard reagents. These reactions have been studied to understand the formation of various organic compounds like allenic acids and coupled products, indicating its utility in complex organic synthesis (Greaves, Landor, & Lwanga, 1975).

Polymerization Applications

  • The compound has been used in the synthesis of methyl propenoates, which are then incorporated into polymethacrylates. This demonstrates its application in polymer chemistry, particularly in the context of labeled polymers and their thermal degradation studies (Keah & Rae, 1993).

Base-Induced Reactions

  • The behavior of 2-bromo-3,3-dimethylbutanoic acid changes with different bases and substituents, leading to various products like cyclopentenones and cyclohexanediones. These reactions are significant for understanding the chemical behavior of bromodimedones (Wakui, Otsuji, & Imoto, 1974).

Vibrational and Conformational Analysis

  • The compound has been subjected to vibrational and conformational analysis through infrared and Raman spectroscopy. Such studies are crucial for understanding the molecular structure and dynamics of halogenated organic compounds (Crowder, 1993).

Synthesis of Sterically Congested Acetic Acid Derivatives

  • 2-Bromo-3,3-dimethylbutanoic acid has been used in the synthesis of sterically congested acetic acid derivatives. This research contributes to the development of new methods for preparing complex organic molecules (Hegarty & O'Neill, 1993).

properties

IUPAC Name

2-bromo-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLVLHNXEOQASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346741
Record name 2-Bromo-3,3-dimethylbutanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,3-dimethylbutanoic acid

CAS RN

50364-40-4
Record name NSC227913
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227913
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3,3-dimethylbutanoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3,3-dimethylbutanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WG Galetto, W Gaffield - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
The absolute configuration of (–)-2-chloro-3,3-dimethylbutanoic acid has been assigned as R on the basis of chemical correlation, glc separation of diastereomers, cd measurements, …
Number of citations: 2 pubs.rsc.org
桐野修, 鈴木幸雄, 柳和則, 曽我部明海… - Journal of Pesticide …, 1983 - jlc.jst.go.jp
Optically active N-benzylbutanamides were prepared and their herbicidal activity against Scirpus juncoides and Echinochloa crus-galli was determined by the vial test. The crystal …
Number of citations: 13 jlc.jst.go.jp
DP WEEKS - 1962 - search.proquest.com
… The product from 2-bromo-3>3-dimethylbutanoic acid and th io phenoxide ion gave a so lid sulfone, m elting po in t 1^ 7 , which gave the charac te r is tic in fra -re d bands. …
Number of citations: 0 search.proquest.com
H Yu, K Hur, I Lengyel, V Cesare - Chirality, 2008 - Wiley Online Library
The resolution of five racemic α‐lactams (1a‐d,g) using HPLC is reported. Five different Pirkle‐type stationary phases were tested. The enantiomers of α‐lactams containing the trityl …
Number of citations: 2 onlinelibrary.wiley.com
JK KOSKIMIES - … Series B. Organic chemistry and biochemistry, 1984 - actachemscand.org
Several methods of preparation of various substituted 1, 4-oxathian-2-ones are described, includ-ing the acid-catalyzed ring closure of 5-hydroxy acids, prepared via a-halo ketones or a…
Number of citations: 14 actachemscand.org
真鍋明夫, 前田清人, 榎本雅行, 高野仁孝… - Journal of Pesticide …, 2002 - jlc.jst.go.jp
In order to search for a new systemic rice blast fungicide, a number of N-benzyl-α-cyanoacetamide derivatives and related compounds were prepared and their preventive activity …
Number of citations: 20 jlc.jst.go.jp
T Durst, K Koh - Tetrahedron letters, 1992 - Elsevier
The reaction of (R)-Pantolactone with α-halogenated ketenes has been found to proceed with good to excellent diastereoselectivities (de 75 to > 95%). The (R)-Pantolacto chiral …
Number of citations: 48 www.sciencedirect.com
桐野修, 鈴木幸雄, 柳和則, 曽我部明海… - Journal of Pesticide …, 1983 - jstage.jst.go.jp
光学活性 N-benzylbutanamide を合成し, Scirpus juncoides と Echinochloa crus-galli に対する除草活性をバイアル試験にて測定した. N-(1′-methyl-1′-phenylethyl)-2-bromo-3, 3-…
Number of citations: 4 www.jstage.jst.go.jp
真鍋明夫, 前田清人, 榎本雅行, 高野仁孝… - Journal of Pesticide …, 2002 - jstage.jst.go.jp
新しいイネいもち病防除剤を見つけるため, 多くの α-シアノアセトアミド誘導体および関連化合物を合成し, イネいもち病に対する予防効果を茎葉散布試験および灌注試験で調べた. いくつかの N-[1-(…
Number of citations: 4 www.jstage.jst.go.jp

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